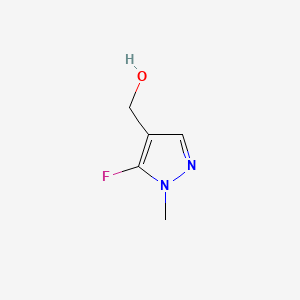

(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol

Description

(5-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol is a fluorinated pyrazole derivative characterized by a hydroxymethyl (-CH2OH) group at the 4-position and a fluorine atom at the 5-position of the pyrazole ring. The 1-methyl substituent enhances steric stability, while the fluorine atom introduces electronic effects, influencing reactivity and intermolecular interactions. Though direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes (e.g., DIBAL-H reduction of esters, as seen in ) suggest feasible pathways. Its structural features make it a candidate for pharmaceutical and agrochemical applications, similar to other pyrazole derivatives .

Properties

Molecular Formula |

C5H7FN2O |

|---|---|

Molecular Weight |

130.12 g/mol |

IUPAC Name |

(5-fluoro-1-methylpyrazol-4-yl)methanol |

InChI |

InChI=1S/C5H7FN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 |

InChI Key |

XGCXZCCRQPVCKT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Methanol group addition: The methanol group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to yield aldehydes or carboxylic acids. This transformation is critical for further functionalization:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to aldehyde | MnO₂ in methanol | (5-Fluoro-1-methyl-1H-pyrazol-4-yl)carbaldehyde | 75% |

This aldehyde intermediate is pivotal in condensation reactions. For example, it reacts with N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) to form 4,4,5,5-tetramethylimidazolidine-1,3-diol, a precursor to nitronyl nitroxide radicals .

Nucleophilic Substitution

The hydroxymethyl group can be activated for substitution. Tosylation (using p-TsCl) converts the -OH group into a better leaving group (-OTs), enabling subsequent displacements:

| Reaction Type | Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tosylation | p-TsCl, base | – | (5-Fluoro-1-methyl-1H-pyrazol-4-yl)methyl tosylate | 82% |

The tosylate intermediate participates in SN2 reactions with nucleophiles (e.g., amines or thiols) to form ethers or thioethers .

Cyclization Reactions

Under basic conditions, the compound reacts with formaldehyde to form fused heterocycles:

| Reaction Type | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Cyclization | Formaldehyde, NaOH | Bicyclic pyrazolo-oxazine | High regioselectivity |

This reaction exploits the nucleophilic hydroxymethyl group and the electron-deficient pyrazole ring.

Cross-Coupling Reactions

The compound serves as a precursor for Suzuki-Miyaura couplings after boronate ester formation:

| Reaction Type | Conditions | Partner | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki coupling | PdCl₂(dppf), K₂CO₃ | Aryl/heteroaryl halides | Biaryl pyrazoles | 65–85% |

For example, coupling with 5-substituted-2,4-dichloropyrimidines yields CDK2 inhibitors with antiproliferative activity .

Electrophilic Aromatic Substitution

The fluorine atom at position 5 directs electrophiles to specific positions:

| Reaction Type | Conditions | Electrophile | Product | Regioselectivity | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Nitro derivative | Predominant at position 3 |

Fluorine’s electron-withdrawing effect deactivates the ring but enhances meta-directing behavior.

Condensation with Amines

The aldehyde derivative (from oxidation) condenses with diamines to form imidazolidines:

| Reaction Type | Conditions | Amine | Product | Application | Reference |

|---|---|---|---|---|---|

| Condensation | Reflux in MeOH | N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) | Imidazolidine diol | Nitronyl nitroxide synthesis |

Subsequent oxidation with MnO₂ yields stable nitronyl nitroxide radicals, useful in spin-labeling studies .

Buchwald-Hartwig Amination

After converting the hydroxymethyl group to a chloride, the compound undergoes C–N bond formation:

| Reaction Type | Conditions | Amine | Product | Yield | Reference |

|---|---|---|---|---|---|

| Amination | Pd catalyst, ligand | 1-Methyl-1H-pyrazol-4-amine | N,4-Di(1H-pyrazolyl)pyrimidin-2-amine | 59–69% |

This method is central to synthesizing CDK2 inhibitors with nanomolar activity .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol":

Related Compounds and Applications

While there is no direct information about the applications of "this compound," the search results provide information on related compounds with similar core structures, particularly pyrazoles and pyrazolopyrimidines, and their applications in medicinal chemistry:

- Pyrazolo[1,5-a]pyrimidines as PDE2A Inhibitors: Research has focused on pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of phosphodiesterase 2A (PDE2A) . These compounds have potential applications in treating central nervous system (CNS) disorders and cognitive impairment . For example, a study describes the discovery of N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20 ) as a potent, selective, orally bioavailable, and brain-penetrating PDE2A inhibitor .

- 5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide as mGlu2Targeting Ligand: 5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide derivatives have been explored as negative allosteric modulators (NAMs) of mGlu2 receptors, which are relevant in treating CNS disorders . One specific compound, 4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i ), exhibited high potency and selectivity . It was labeled with carbon-11 to create a PET ligand for imaging mGlu2 in the brain .

- Pyrazolo[3,4-c]pyrazoles: Pyrazolo[3,4-c]pyrazoles have potential pharmacological applications, and new methods for their preparation and functionalization have been developed . These compounds are synthesized using hydrazine condensations and C–N Ullmann-type cross-coupling reactions, with subsequent bromination and Suzuki–Miyaura cross-coupling reactions for further modulation .

Structural Information

(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol, also known as PubChem CID 125451828, has the molecular formula C5H7FN2O and a molecular weight of 130.12 g/mol . Key identifiers include its IUPAC name (5-fluoro-1-methylpyrazol-3-yl)methanol, InChI key FPCPMVRSMCYIKC-UHFFFAOYSA-N, and SMILES CN1C(=CC(=N1)CO)F .

this compound, also known as PubChem CID 164664645, also has the molecular formula C5H7FN2O . Key identifiers include its SMILES CN1C(=C(C=N1)CO)F and InChI key XGCXZCCRQPVCKT-UHFFFAOYSA-N .

Data Table: Predicted Collision Cross Sections for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 131.06152 | 124.2 |

| $$M+Na]+ | 153.04346 | 135.1 |

| $$M+NH4]+ | 148.08806 | 131.3 |

| $$M+K]+ | 169.01740 | 132.0 |

| $$M-H]- | 129.04696 | 122.5 |

| $$M+Na-2H]- | 151.02891 | 128.7 |

| $$M]+ | 130.05369 | 124.9 |

| $$M]- | 130.05479 | 124.9 |

Mechanism of Action

The mechanism of action of (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methanol group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below summarizes key parameters of (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol and related compounds:

Key Observations:

- Halogen Effects: Replacement of fluorine with bromine () increases molecular weight by ~48.91 g/mol and lowers melting points, likely due to reduced hydrogen bonding capacity.

- Aromatic vs. Aliphatic Substituents : The phenyl-substituted derivative () exhibits higher molecular weight and lipophilicity, favoring membrane permeability in drug design.

- Functional Group Impact: The hydroxymethyl group (-CH2OH) in the target compound and its analogs enables hydrogen bonding and further functionalization (e.g., esterification), contrasting with the ethanone group in , which may limit reactivity .

Biological Activity

(5-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a fluorine atom and a hydroxymethyl group. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antioxidant properties. For instance, the compound was evaluated using various assays such as FRAP (Ferric Reducing Antioxidant Power) and ORAC (Oxygen Radical Absorbance Capacity). In these tests, compounds derived from pyrazole structures showed significant antioxidant activity comparable to standard antioxidants like Trolox. Table 1 summarizes the antioxidant activities of selected pyrazole derivatives:

| Compound | FRAP (TE) | ORAC (TE) |

|---|---|---|

| 4a | 3.49 | 1.07 |

| 4d | 4.39 | 3.71 |

| Trolox | 3.71 | - |

Anticancer Activity

This compound and its analogs have shown promising anticancer activities against various cell lines, including lung, breast, and liver cancers. The mechanism of action appears to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells. Notably, compounds within this class have been reported to inhibit tumor growth in vivo, indicating their potential as therapeutic agents.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of pyrazole derivatives on MDA-MB-231 breast cancer cells and HepG2 liver cancer cells. The results indicated that certain derivatives significantly reduced cell viability compared to controls, demonstrating a dose-dependent response.

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research indicates that pyrazole derivatives can modulate metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders. For example, one derivative was identified as a negative allosteric modulator of mGlu2 receptors, which could be beneficial in treating conditions such as anxiety and schizophrenia.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or substituents can significantly affect potency and selectivity towards specific biological targets.

Key Findings:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve blood-brain barrier penetration.

- Hydroxymethyl Group : This functional group contributes to increased hydrogen bonding potential, enhancing interaction with biological targets.

- Amino Substituents : Introduction of amino groups has been shown to increase antioxidant activity.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds based on this scaffold demonstrate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, biodistribution studies in animal models have shown significant uptake in the brain, suggesting potential utility in neurological applications.

Q & A

Q. Table 1: Key Spectral Data for this compound

Q. Table 2: Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 20% |

| Solvent | Ethanol/DMF (1:1) | Prevents side reactions |

| Catalyst | KOH (0.5 eq) | Accelerates cyclization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.